molecular formula C14H19NaO9S B13754344 1-THIO-2,3,4,6-TETRA-O-ACETYL-Beta-D-GLUCOSE SODIUMSALT

1-THIO-2,3,4,6-TETRA-O-ACETYL-Beta-D-GLUCOSE SODIUMSALT

Cat. No.: B13754344
M. Wt: 386.35 g/mol
InChI Key: LXEHQVZADIAXPB-SXQUUHMTSA-M
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Description

1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt, also known as 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose, is a derivative of glucose where the hydroxyl groups are acetylated and a thiol group is introduced at the anomeric carbon. This compound is commonly used in carbohydrate chemistry and glycosylation reactions due to its reactivity and stability.

Preparation Methods

The synthesis of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt typically involves the acetylation of glucose followed by the introduction of a thiol group. The general synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt undergoes various chemical reactions, including:

Scientific Research Applications

1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt is widely used in scientific research, particularly in:

    Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.

    Biology: It serves as a building block for the synthesis of glycoproteins and glycolipids.

    Medicine: It is used in the development of drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is employed in the production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt involves its ability to form glycosidic bonds through the thiol group. This reactivity allows it to act as a glycosyl donor in glycosylation reactions, facilitating the formation of complex carbohydrates and glycoconjugates. The molecular targets and pathways involved include various enzymes and receptors that recognize and process glycosylated molecules .

Comparison with Similar Compounds

Similar compounds to 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt include:

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the thiol group and is less reactive in glycosylation reactions.

    Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside: Similar structure but with an ethyl group instead of a sodium salt, affecting its solubility and reactivity.

    Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside: Contains a cyanomethyl group, which alters its chemical properties and applications .

These comparisons highlight the unique reactivity and applications of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt in various fields.

Properties

Molecular Formula

C14H19NaO9S

Molecular Weight

386.35 g/mol

IUPAC Name

sodium;(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate

InChI

InChI=1S/C14H20O9S.Na/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;/h10-14,24H,5H2,1-4H3;/q;+1/p-1/t10-,11-,12+,13-,14+;/m1./s1

InChI Key

LXEHQVZADIAXPB-SXQUUHMTSA-M

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Na+]

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Na+]

Origin of Product

United States

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